molecular formula C14H15NO3 B11784610 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one

Cat. No.: B11784610
M. Wt: 245.27 g/mol
InChI Key: FCUCPLBUWHLFAQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with a hydroxy group, a methoxybenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-3-oxobutanoic acid and ammonia.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It is investigated for its role in enzyme inhibition and as a potential ligand for metal complexes in biological systems.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Metal Chelation: It can chelate metal ions, affecting metal-dependent biological processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridin-4(1H)-one: Lacks the methoxybenzyl group, resulting in different chemical properties and biological activities.

    4-Methoxybenzyl-2-methylpyridin-4(1H)-one:

    2-Methyl-3-hydroxy-4-pyridinone: Similar core structure but different substitution pattern, leading to distinct chemical behavior.

Uniqueness

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one

InChI

InChI=1S/C14H15NO3/c1-10-14(17)13(16)7-8-15(10)9-11-3-5-12(18-2)6-4-11/h3-8,17H,9H2,1-2H3

InChI Key

FCUCPLBUWHLFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)O

Origin of Product

United States

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